9-Amino-20-camptothecin

Description

Historical Context of Camptothecin (B557342) Discovery and Early Investigations

The journey of Camptothecin began in the mid-20th century as part of a large-scale screening of natural products by the National Cancer Institute (NCI) in the United States. acs.org In 1966, Monroe E. Wall and Mansukh C. Wani, at the Research Triangle Institute, first isolated Camptothecin from the bark and stems of Camptotheca acuminata, a tree native to China where it had been used in traditional medicine. core.ac.ukwikipedia.orgacs.orgacs.org

Initial studies quickly revealed the compound's potent antitumor activity against a range of cancer cell lines in laboratory settings. core.ac.ukacs.orgbiochempeg.com This promising preclinical data prompted the NCI to advance Camptothecin into clinical trials in the early 1970s. aacrjournals.orgacs.org However, these trials were ultimately halted due to the compound's poor water solubility and significant, unpredictable adverse effects. core.ac.ukaacrjournals.orgnih.gov

Despite this setback, research interest was rekindled in 1985 with the landmark discovery of Camptothecin's unique mechanism of action: the inhibition of DNA topoisomerase I. acs.orgbiochempeg.com This enzyme is crucial for managing the topological state of DNA during replication and transcription. biochempeg.com Camptothecin traps the enzyme in a complex with DNA, which ultimately leads to the death of the cancer cell. acs.org This new understanding of its molecular target renewed efforts to develop derivatives, or analogues, that could overcome the parent compound's pharmacological challenges while retaining its potent anticancer activity. acs.orgnih.gov

| Year | Event | Key Researchers/Institutions | Significance |

|---|---|---|---|

| 1950s | NCI begins large-scale screening of natural products for anticancer activity. acs.orgnih.gov | National Cancer Institute (NCI) | Established the program that would lead to Camptothecin's discovery. |

| 1966 | Camptothecin is first isolated and its structure identified. core.ac.ukwikipedia.orgacs.org | Monroe E. Wall & Mansukh C. Wani (Research Triangle Institute) | Discovery of a novel, potent anticancer compound from a natural source. acs.org |

| Early 1970s | Initial clinical trials are conducted. core.ac.ukaacrjournals.org | NCI | Demonstrated antitumor activity but also revealed issues of low solubility and toxicity, leading to trial discontinuation. core.ac.uk |

| 1985 | The molecular target, topoisomerase I, is identified. acs.orgbiochempeg.com | Hsiang, et al. | Provided a rational basis for drug action and reignited interest in developing improved analogues. acs.orgbiochempeg.com |

Rationale for the Development of 9-Amino-20-camptothecin as a Camptothecin Derivative

The primary motivation for synthesizing derivatives of Camptothecin was to address the significant challenges posed by the parent compound, namely its poor water solubility and problematic toxicity profile. core.ac.ukwikipedia.org Medicinal chemists began to systematically modify the core pentacyclic structure, particularly on the A and B rings, to create analogues with more favorable pharmacological properties. biochempeg.com

The development of this compound (also known as 9-AC) was a direct result of these structure-activity relationship (SAR) studies. core.ac.ukaacrjournals.org 9-AC is a water-insoluble derivative that was specifically selected for clinical evaluation based on its broad and potent activity observed in preclinical studies. nih.gov Research indicated that introducing an amino group at the 9-position of the A-ring could enhance the compound's cytotoxicity. aacrjournals.orgmedchemexpress.com

Preclinical investigations demonstrated that 9-AC was a potent inhibitor of topoisomerase I and showed significant activity against various human cancer cell lines in vitro. aacrjournals.orgmedchemexpress.com For instance, in studies against human prostate cancer cell lines, 9-AC showed inhibitory concentrations (IC50) in the low nanomolar range. nih.gov Further preclinical studies in xenograft models showed that 9-AC could inhibit tumor growth and even cause tumor regression. medchemexpress.comnih.gov This promising preclinical activity profile provided a strong rationale for its advancement into clinical trials as a second-generation camptothecin. nih.govnih.gov The aim was to find a compound with a better therapeutic index than the original Camptothecin.

| Limitation of Parent Camptothecin | Goal of Derivative Synthesis | Relevance to this compound |

|---|---|---|

| Poor water solubility. core.ac.ukwikipedia.orgaacrjournals.org | Improve formulation and administration options. | While some derivatives aimed for water solubility, 9-AC is a water-insoluble analogue whose development focused on potency. nih.govscispace.com Prodrug strategies were later explored to improve its solubility. scispace.comnih.govcapes.gov.bracs.org |

| Significant toxicity in early clinical trials. core.ac.uknih.gov | Increase the therapeutic window by reducing off-target effects. | The goal was to find a derivative with a more manageable toxicity profile while maintaining or increasing anticancer efficacy. nih.gov |

| Sub-optimal efficacy due to formulation and stability. aacrjournals.org | Enhance cytotoxic potency and stability of the active lactone form. | 9-AC was selected for development due to its potent, broad-spectrum preclinical activity against various cancer models. nih.govnih.gov |

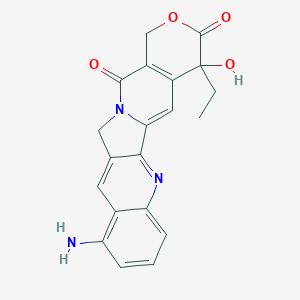

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869078 | |

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130194-90-0 | |

| Record name | 9-Amino-20(RS)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Methodologies for 9 Amino 20 Camptothecin

Established Synthetic Routes for 9-Amino-20-camptothecin

The generation of this compound primarily relies on the chemical modification of the naturally occurring camptothecin (B557342). The most common and established methods involve a two-step process of nitration followed by reduction.

Nitration and Reduction Strategies

The introduction of an amino group at the C9 position of the camptothecin core typically begins with the electrophilic nitration of the A ring. This is most frequently achieved by treating (20S)-camptothecin with a mixture of nitric acid and sulfuric acid. This reaction, however, is not without its challenges, as it can lead to a mixture of isomers. When camptothecin is treated with nitric acid in sulfuric acid under ice-cooling and agitation, 9-nitrocamptothecin can be obtained, albeit with a reported yield of 30-40%. prepchem.com A known byproduct of this reaction is 12-nitrocamptothecin (B1254233). prepchem.com

The subsequent and crucial step is the reduction of the nitro group to an amine. A variety of reducing agents and conditions have been employed for this transformation. A common method involves the catalytic hydrogenation of 9-nitrocamptothecin using hydrogen gas over a platinum oxide (PtO₂) catalyst in ethanol. drugfuture.com This approach is generally efficient and provides the desired 9-amino-20(S)-camptothecin. drugfuture.com

Alternative reduction strategies have also been explored to optimize yield and purity. One such method utilizes a palladium-catalyzed reduction. This involves treating a sulfonate derivative of 9-nitrocamptothecin with palladium(II) acetate (B1210297) (Pd(OAc)₂), triphenylphosphine (B44618) (PPh₃), and triethylammonium (B8662869) formate. drugfuture.com

| Step | Reagents and Conditions | Product | Reported Yield | Key Considerations |

| Nitration | Nitric acid, Sulfuric acid, 0°C | 9-Nitrocamptothecin | 30-40% prepchem.com | Formation of 12-nitrocamptothecin as a byproduct. prepchem.com |

| Reduction | H₂/PtO₂, Ethanol | 9-Amino-20(S)-camptothecin | Not specified | A standard and effective method. drugfuture.com |

| Reduction | Pd(OAc)₂, PPh₃, HCOOH·Et₃N | 9-Aminocamptothecin (B1664879) | Not specified | Alternative palladium-catalyzed method. drugfuture.com |

| Table 1: Summary of Nitration and Reduction Strategies for the Synthesis of this compound |

Cyclization Approaches

While the modification of natural camptothecin is the predominant route, total synthesis offers an alternative that allows for greater structural diversity. Cyclization reactions are fundamental to constructing the pentacyclic core of camptothecin and its analogs.

One total synthesis approach involves the cyclization of a tricyclic triketone with 2-amino-6-nitrobenzaldehyde. drugfuture.com This key step assembles the A and B rings onto a pre-existing CDE ring system, ultimately leading to the formation of 9-nitro-20(RS)-camptothecin, which can then be reduced to 9-amino-20(RS)-camptothecin. drugfuture.com

Semisynthetic versus Total Synthetic Considerations for Production

The choice between a semisynthetic and a total synthetic approach for producing this compound and its derivatives is governed by a balance of factors including starting material availability, scalability, cost, and the desired level of structural diversity.

Semisynthesis , which starts from the natural product camptothecin, is the more common and often more practical approach for producing 9-aminocamptothecin itself. epo.orgpatsnap.com The primary advantage is the readily available and complex starting material, which already contains the correct stereochemistry at the C20 position. However, this method is constrained by the inherent reactivity of the camptothecin molecule, which can lead to low yields and the formation of byproducts during derivatization, such as the nitration step. epo.orgpatsnap.com The semisynthesis of 9-aminocamptothecin is described as a "very low yield type of synthesis". epo.org Furthermore, reliance on a natural product can be subject to supply chain fluctuations. cabidigitallibrary.org

| Approach | Advantages | Disadvantages |

| Semisynthesis | Readily available, complex starting material with correct stereochemistry. epo.orgpatsnap.com Generally fewer steps. | Low yields for certain modifications (e.g., nitration). epo.org Formation of byproducts. prepchem.com Reliance on natural product supply. cabidigitallibrary.org Limited structural diversity. acs.org |

| Total Synthesis | High degree of flexibility for creating novel analogs. researchgate.net Not dependent on natural product availability. | Often multi-step, complex, and low overall yield. researchgate.net Can be costly and labor-intensive. nih.gov |

| Table 2: Comparison of Semisynthetic and Total Synthetic Approaches for Camptothecin Analogs |

Synthesis of Position-Specific Labeled this compound Analogs for Research Probes

The synthesis of isotopically labeled versions of this compound is crucial for their use as research probes in various biological studies, including metabolic and pharmacokinetic investigations. A key example is the preparation of tritium-labeled 9-amino-20(S)-camptothecin.

The synthesis of [5-³H]-9-amino-20(S)-camptothecin has been reported. This process starts with the synthesis of the corresponding labeled camptothecin. The tritium (B154650) label is introduced into the A-ring, providing a stable marker for tracking the molecule in biological systems. These labeled compounds are invaluable for understanding the distribution, metabolism, and mechanism of action of the parent drug.

Regioselectivity in Camptothecin Derivatization (e.g., position 14 nitration)

Regioselectivity is a critical consideration in the chemical modification of the camptothecin scaffold. The positions on the aromatic rings exhibit different reactivities towards electrophilic substitution, and controlling the site of modification is essential for synthesizing specific analogs.

While nitration of camptothecin typically occurs at the 9 and 12 positions, it is possible to achieve nitration at the 14 position under specific conditions. prepchem.com The regioselectivity of nitration is influenced by the reaction conditions, particularly the acid used. The use of a nitric acid and sulfuric acid mixture tends to favor substitution on the A ring. It has been proposed that the strong acidity of sulfuric acid (pKa = -3) leads to the protonation of the D-ring carbonyl group in addition to the B-ring nitrogen. This deactivates the D-ring towards electrophilic attack, thus favoring substitution on the A-ring.

In contrast, a highly regioselective process for the synthesis of 14-nitrocamptothecin has been developed using 90% nitric acid in acetic anhydride (B1165640) at 0 °C. This method yields the 14-nitro derivative as the sole product. The subsequent reduction of 14-nitrocamptothecin provides 14-aminocamptothecin, a previously unknown analog. This highlights how careful selection of reagents and reaction conditions can overcome the inherent reactivity patterns of the camptothecin core to produce novel derivatives.

Molecular Mechanism of Action of 9 Amino 20 Camptothecin

Primary Target: DNA Topoisomerase I Inhibition

The exclusive molecular target of 9-Amino-20-camptothecin is DNA topoisomerase I (Top1), a nuclear enzyme essential for cellular functions such as DNA replication, transcription, and recombination. apexbt.commdpi.comgibsononcology.com Top1 alleviates the torsional stress in supercoiled DNA by inducing transient single-strand breaks. apexbt.comnih.gov The catalytic cycle of Top1 involves cleaving one DNA strand, forming a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the broken strand. nih.goviiarjournals.org This allows the intact strand to pass through the break or for the DNA to rotate around the intact strand, thus relaxing the DNA. nih.gov Following this relaxation, the enzyme re-ligates the cleaved strand, restoring the integrity of the DNA duplex and dissociating from the DNA. iiarjournals.orgaacrjournals.org this compound does not prevent Top1 from binding to or cleaving DNA; instead, it poisons the enzyme by interfering with the re-ligation step. pnas.orgbiomedpharmajournal.org

This compound functions by binding to and stabilizing the transient intermediate known as the Top1-DNA covalent complex, or "cleavable complex". nih.govnih.govcancernetwork.com This action creates a stable, ternary complex consisting of Top1, DNA, and the drug molecule. biomedpharmajournal.orgnih.govwikipedia.org The drug intercalates into the DNA at the site of the single-strand break, acting as an "interfacial inhibitor". biomedpharmajournal.orgwikipedia.org The planar, five-ring structure of the camptothecin (B557342) backbone stacks between the DNA base pairs flanking the cleavage site. wikipedia.orgaacrjournals.org This binding requires the presence of both Top1 and DNA; the drug shows no significant affinity for either molecule in isolation. nih.gov The stabilization of this complex effectively traps the enzyme on the DNA, preventing the re-ligation of the nicked strand. pnas.orgwikipedia.org

Table 1: Key Interactions in the Topotecan-Top1-DNA Ternary Complex Model This table is based on models for the closely related analog Topotecan (B1662842), which informs the understanding of this compound's interactions.

| Interacting Moiety (Drug) | Interacting Moiety (Enzyme/DNA) | Type of Interaction | Reference |

|---|---|---|---|

| 20(S)-hydroxyl group | Aspartic Acid 533 (Asp533) | Hydrogen Bond | pnas.orgwikipedia.org |

| Lactone D-ring carbonyl | Arginine 364 (Arg364) | Hydrogen Bond | wikipedia.org |

| D-ring | +1 Cytosine (non-cleaved strand) | Hydrogen Bond | wikipedia.org |

| Lactone E-ring | - | Steric fit within binding pocket | pnas.orgwikipedia.org |

By stabilizing the cleavable complex, this compound physically obstructs the re-ligation of the Top1-mediated single-strand break. iiarjournals.orginvivochem.com The drug's presence in the DNA nick displaces the 5'-hydroxyl end of the cleaved strand, preventing it from attacking the phosphotyrosine bond that links the enzyme to the 3' end of the DNA. iiarjournals.orgpnas.org This inhibition of the re-ligation step converts the transient physiological breaks created by Top1 into prolonged, static lesions. wikipedia.org While these single-strand breaks are reversible upon removal of the drug, their persistence is the primary trigger for the compound's cytotoxic effects. cancernetwork.com The accumulation of these enzyme-linked DNA nicks sets the stage for more severe and irreversible DNA damage, particularly when cellular DNA replication machinery is active. aacrjournals.orgaacrjournals.org

Formation and Stabilization of the Ternary Cleavable Complex

Cellular Processes Affected by this compound

The stabilization of Top1-DNA complexes by this compound has profound consequences for critical cellular processes that rely on DNA integrity and topology, most notably DNA replication and transcription.

The cytotoxicity of this compound is predominantly phase-specific, showing its greatest potency during the S-phase of the cell cycle when DNA synthesis occurs. wikipedia.orgspandidos-publications.comoup.com This specificity arises from the interaction between the advancing DNA replication machinery (the replication fork) and the drug-stabilized ternary complexes. aacrjournals.orgcancernetwork.com When a replication fork encounters a 9-AC-trapped Top1-DNA complex, the collision leads to the conversion of a reversible single-strand break into an irreversible and highly cytotoxic double-strand DNA break. aacrjournals.orgspandidos-publications.comnih.gov These replication-dependent double-strand breaks are considered the ultimate lethal lesions responsible for the drug's anticancer activity. aacrjournals.orgoup.comnih.gov The formation of these breaks initiates a cascade of DNA damage responses that can lead to cell cycle arrest in the G2 phase and ultimately trigger apoptosis. cancernetwork.comspandidos-publications.com

Table 2: In Vitro Cytotoxicity of this compound (9-AC) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| HT-29 | Colon Adenocarcinoma | 19 | Not specified | apexbt.cominvivochem.com |

| PC-3 | Prostate Cancer | 34.1 | 96 | medchemexpress.cominvivochem.com |

| PC-3M | Prostate Cancer | 10 | 96 | medchemexpress.cominvivochem.com |

| DU145 | Prostate Cancer | 6.5 | 96 | medchemexpress.cominvivochem.com |

| LNCaP | Prostate Cancer | 8.9 | 96 | medchemexpress.cominvivochem.com |

In addition to its effects on replication, this compound also interferes with DNA transcription. plos.org Top1 is required to relieve the torsional strain that builds up ahead of and behind the elongating RNA polymerase complex. gibsononcology.com By trapping Top1 on the DNA template, 9-AC creates physical roadblocks that impede the progression of RNA polymerase. plos.org This can lead to the premature termination of transcription, particularly affecting the synthesis of long genes. gibsononcology.complos.org The blockage of transcription elongation can contribute to the drug's cytotoxicity, even in non-dividing cells, and can induce DNA double-strand breaks through the formation of DNA-RNA hybrids (R-loops) and subsequent transcription stress. plos.org

Replication Fork Collision and S-Phase Specificity

Structural Determinants of Topoisomerase I Interaction

The potent inhibitory activity of this compound is dictated by specific structural features that govern its interaction with the Top1-DNA cleavable complex. nih.govaacrjournals.org

The Pentacyclic Ring System: The planar, five-ring structure (A-E) is fundamental for intercalation into the DNA cleavage site. aacrjournals.org

The E-Ring Lactone: The α-hydroxylactone in the E-ring is crucial for activity. This ring undergoes a pH-dependent hydrolysis to an inactive carboxylate form. Maintaining the closed lactone ring is essential for potent Top1 inhibition. iiarjournals.orgwikipedia.org

The 20(S)-Hydroxyl Group: The stereochemistry at the C-20 position is an absolute requirement for activity. nih.govaacrjournals.org Only the (S)-enantiomer is active, as the 20-hydroxyl group forms a critical hydrogen bond with the side chain of the Asp533 residue in the Top1 enzyme. pnas.orgwikipedia.org The (R) configuration is inactive because it cannot form this bond and creates steric hindrance. pnas.orgwikipedia.org

The A- and B-Rings: Substitutions on the A and B rings significantly modulate the drug's potency and properties. The amino group at the C-9 position in 9-AC is a key modification that enhances its anti-tumor activity compared to the parent compound, camptothecin. nih.gov

Enzyme and DNA Contacts: Beyond the pivotal interaction with Asp533, the drug is stabilized within the complex by a network of interactions. These include hydrogen bonding between the D-ring carbonyl and the +1 cytosine on the intact DNA strand, and between the drug's core and residues like Arg364 in the enzyme. wikipedia.orguah.es Mutations in these key amino acid residues, such as Asp533, Arg364, and Asn722, can confer resistance to the drug by disrupting these essential interactions. pnas.org

Critical Role of the E-ring Lactone Conformation

The chemical structure of this compound, like other camptothecin derivatives, features a pentacyclic ring system. wikipedia.org The E-ring of this structure contains an α-hydroxy lactone, which is essential for its antitumor activity. researchgate.netcabidigitallibrary.org This lactone ring is susceptible to hydrolysis under physiological pH conditions (around 7.4), opening to form an inactive carboxylate form. researchgate.netresearchgate.net The closed lactone form is significantly more potent in inhibiting topoisomerase I. nih.gov The equilibrium between the active lactone and the inactive carboxylate form is a critical determinant of the drug's efficacy. researchgate.net The carboxylate form has a higher affinity for human serum albumin, which can further shift the equilibrium towards the inactive state in the bloodstream. researchgate.net Therefore, maintaining the closed lactone ring conformation is paramount for the biological activity of this compound. researchgate.netcabidigitallibrary.org

Absolute Requirement for the 20(S) Chiral Configuration

The carbon atom at position 20 of the E-ring is a chiral center. For this compound and other camptothecins, the absolute stereochemical configuration at this position must be (S) for the compound to be active. nih.govwikipedia.org The naturally occurring form of camptothecin possesses this 20(S) configuration. google.com The corresponding 20(R) enantiomer is largely inactive, demonstrating a high degree of stereospecificity for the interaction with the Top1-DNA complex. nih.govaacrjournals.org This strict requirement for the 20(S) configuration underscores the precise geometric fit needed for the drug to effectively stabilize the cleavage complex. cabidigitallibrary.org The hydroxyl group at the 20(S) position is crucial for forming a key hydrogen bond with the Asp533 residue of the topoisomerase I enzyme, an interaction vital for stabilizing the ternary complex. pnas.orgwikipedia.org

Specific Intermolecular Interactions within the Ternary Complex

The stabilization of the Top1-DNA-9-Amino-20-camptothecin ternary complex is mediated by a network of specific intermolecular interactions. The planar pentacyclic ring structure of the drug intercalates into the DNA at the site of the single-strand break, stacking against the DNA base pairs. aacrjournals.orgpnas.org This intercalation displaces the downstream DNA end, physically obstructing the religation of the cleaved strand. pnas.org

Several key hydrogen bonds further stabilize this ternary complex:

A critical hydrogen bond is formed between the 20(S)-hydroxyl group of the drug and the aspartic acid residue at position 533 (Asp533) of the topoisomerase I enzyme. pnas.orgwikipedia.org

The lactone group of the E-ring forms two hydrogen bonds with the amino groups on an arginine residue at position 364 (Arg364) of the enzyme. wikipedia.org

The D-ring of the camptothecin molecule interacts with the +1 cytosine on the non-cleaved DNA strand. wikipedia.org A hydrogen bond can form between the carbonyl group at position 17 on the D-ring and the amino group of this cytosine. wikipedia.org

A water-mediated hydrogen bond has also been proposed between the 17-carbonyl group and an asparagine residue at position 722 (Asn722) of the enzyme. aacrjournals.org

These multiple points of contact between this compound, topoisomerase I, and DNA collectively contribute to the stability of the ternary complex, leading to the potent inhibition of the enzyme's function.

Investigations into Alternative or Complementary Molecular Targets

While topoisomerase I is unequivocally the primary and most well-established molecular target of this compound and its analogs, some research has explored the possibility of alternative or complementary targets. However, extensive studies have consistently shown that the cytotoxicity of camptothecins is directly linked to their ability to poison topoisomerase I. nih.gov For instance, cancer cell lines with reduced levels of topoisomerase I or with mutations in the TOP1 gene exhibit resistance to camptothecin-based drugs. nih.gov Conversely, cells with higher levels of the enzyme are more sensitive. nih.gov

Despite the strong evidence for topoisomerase I as the sole target for the cytotoxic effects, the broader downstream consequences of Top1 poisoning are complex and involve various cellular pathways. The DNA damage induced by this compound activates cell cycle checkpoints, particularly in the S and G2 phases, and ultimately leads to apoptosis. nih.gov Therefore, while the initial molecular event is the trapping of the Top1-DNA complex, the ultimate cellular response involves a cascade of signaling pathways that respond to DNA damage. There is currently limited direct evidence to suggest that this compound has other primary molecular targets that contribute significantly to its anticancer activity. The vast majority of research reinforces the central role of topoisomerase I poisoning in its mechanism of action. nih.goviomcworld.com

Preclinical Efficacy and Biological Activities of 9 Amino 20 Camptothecin

In Vitro Cytotoxicity Profiles

The effectiveness of 9-Amino-20-camptothecin at a cellular level has been established through numerous in vitro studies. These assessments have provided a detailed profile of its cytotoxic activity against a range of human cancer cell lines, highlighting the influence of both concentration and duration of exposure on its cell-killing capabilities.

Assessment in Human Cancer Cell Lines (e.g., breast, bladder, colon, prostate, leukemia)

This compound has shown broad cytotoxic activity across various human cancer cell lines. In studies involving human breast (MCF-7), bladder (MGH-U1), and colon (HT-29) cancer cells, 9-AC demonstrated notable cytotoxicity. aacrjournals.orginvivochem.com Its efficacy has also been confirmed against prostate cancer cell lines, where it inhibited PC-3, PC-3M, DU145, and LNCaP cells with varying potencies after 96 hours of drug exposure. invivochem.commedchemexpress.com For instance, in the human HT-29 colon adenocarcinoma cell line, 9-AC exhibited an IC50 value of 19 nM. invivochem.com Furthermore, the compound has shown activity against leukemia, including the L1210 murine leukemia cell line. medchemexpress.com Phase I studies have also indicated its potential against a spectrum of human tumor xenografts including leukemia. iiarjournals.org

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate and Colon Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

|---|---|---|---|

| PC-3 | Prostate | 34.1 | 96 |

| PC-3M | Prostate | 10 | 96 |

| DU145 | Prostate | 6.5 | 96 |

| LNCaP | Prostate | 8.9 | 96 |

This table presents the 50% inhibitory concentration (IC50) values for this compound in various human prostate and colon cancer cell lines. Data is compiled from multiple preclinical studies. invivochem.commedchemexpress.com

Dose- and Exposure-Dependent Cytotoxicity Characteristics

The cytotoxic effects of this compound are strongly dependent on both the concentration of the drug and the duration of cell exposure. aacrjournals.org Research has consistently shown that cytotoxicity increases with higher drug concentrations and longer exposure times. aacrjournals.orginvivochem.com A critical finding is the existence of a threshold concentration; minimal cell killing is observed unless the concentration of 9-AC exceeds 2.7 nM. aacrjournals.org

Interestingly, while a higher concentration leads to greater cell death, the duration of exposure appears to be a more critical factor for its efficacy. aacrjournals.org For example, when the exposure time was less than 24 hours, the cytotoxic effect was limited, even at very high drug concentrations. aacrjournals.org An increase in the concentration from 2.7 to 13.7 nM resulted in a dramatic decrease in cell survival across breast, bladder, and colon cancer cell lines. aacrjournals.org However, further increasing the concentration above 13.7 nM only led to a slight additional decrease in the survival fraction, reinforcing the importance of sustained exposure to achieve maximum therapeutic effect. aacrjournals.org

In Vivo Antitumor Activity in Preclinical Animal Models

The promising in vitro results for this compound have been substantiated by its significant antitumor activity in various preclinical animal models. These studies have been crucial in demonstrating its efficacy in a more complex biological system, providing a strong basis for its clinical development.

Efficacy in Human Tumor Xenograft Models (e.g., colon, breast, prostate, lung, melanoma)

This compound has demonstrated a broad spectrum of activity in animal models bearing human solid tumor xenografts. It has shown efficacy against cancers of the colon, lung, breast, and malignant melanoma. nih.gov Studies have shown that 9-AC can inhibit tumor growth and in some cases cause tumor regression. medchemexpress.com For instance, it has shown potent antitumor activity against human colon cancer xenografts. aacrjournals.org Its efficacy has also been noted in xenograft models of prostate (PC-3) and breast (MX-1) cancer. cancernetwork.com Furthermore, a prodrug of 9-AC, 9-aminocamptothecin (B1664879) glucuronide (9ACG), cured a high percentage of CL1-5 human lung cancer xenografts, with efficacy similar to or greater than 9-AC itself. nih.gov

Activity in Murine Leukemia Models

The antileukemic potential of this compound has been demonstrated in murine models. In a significant finding, 9-AC induced complete remissions in 55% of SCID mice that had been engrafted with human myeloid leukemia. invivochem.commedchemexpress.com This suggests a potent effect against this hematological malignancy. The compound also showed activity in the P388 leukemia mouse model. nih.gov Another camptothecin (B557342) derivative, 10,11-methylenedioxy-20(RS)-camptothecin, which is structurally related, also showed a good life prolongation in a mouse L1210 leukemia assay. e-century.us

Antiangiogenic Properties

In addition to its direct cytotoxic effects on tumor cells, this compound also exhibits antiangiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow and spread. This was investigated in a mouse cornea model where angiogenesis was induced by a basic fibroblast growth factor. nih.govaacrjournals.org

The study found that as the dose of this compound increased, the area of neovascularization (new blood vessel formation) decreased. nih.govaacrjournals.org A statistically significant reduction in neoangiogenesis, ranging from 47.2% to 72.5%, was observed. nih.gov These findings indicate that camptothecins like 9-AC are likely cytotoxic to both the tumor cells of epithelial origin and the endothelial cells that form the tumor microvessels. nih.govaacrjournals.org This dual action of killing cancer cells directly and cutting off their blood supply highlights another important mechanism of its antitumor activity. aacrjournals.orgubc.ca

Inhibition of Neoangiogenesis in Experimental Models (e.g., mouse cornea)

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. mdpi.comnih.govpnas.org The anti-angiogenic properties of 9-amino-20(S)-camptothecin have been investigated in preclinical models, notably the mouse cornea model. nih.goviiarjournals.org In this model, angiogenesis is typically induced by a growth factor, such as basic fibroblast growth factor (bFGF), implanted into the cornea. nih.gov The subsequent growth of new blood vessels is then measured to assess the efficacy of potential inhibitors.

Studies have demonstrated that 9-amino-20(S)-camptothecin can significantly reduce neoangiogenesis. nih.gov Research using the mouse cornea model has shown a dose-dependent decrease in the area of neovascularization with increasing doses of 9-amino-20(S)-camptothecin, following a negative exponential curve. nih.gov Specifically, statistically significant reductions in new blood vessel formation, ranging from 47.2% to 72.5%, were observed. nih.gov These findings indicate that camptothecin derivatives, including 9-amino-20(S)-camptothecin, possess anti-angiogenic capabilities. nih.govubc.ca

The mechanism behind this anti-angiogenic effect is believed to be the cytotoxic activity of the compound against endothelial cells, which form the lining of blood vessels. nih.gov By targeting these cells, 9-amino-20(S)-camptothecin can inhibit the development of the tumor's microvasculature. nih.gov

Table 1: Inhibition of Neoangiogenesis by 9-Amino-20(S)-camptothecin in the Mouse Cornea Model

| Compound | Dose (µmol/kg) | Reduction in Neoangiogenesis (%) |

| 9-Amino-20(S)-camptothecin | 6.89 | 47.2 |

| 9-Amino-20(S)-camptothecin | 8.26 | 72.5 |

Data sourced from studies on the antiangiogenic effects of camptothecin analogues in the mouse cornea model. nih.gov

Differential Effects on Endothelial Cells versus Epithelial Tumor Cells

This compound exhibits cytotoxic effects on both endothelial cells and various epithelial tumor cell lines; however, its activity can differ between these cell types. mdpi.comnih.gov The compound's primary mechanism of action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair, leading to apoptosis in proliferating cells. nih.gov

Research indicates that this compound is cytotoxic to both tumor cells of epithelial origin and the endothelial cells that constitute tumor microvessels. nih.gov This dual action is a key aspect of its preclinical efficacy. While many conventional chemotherapeutic agents primarily target rapidly dividing tumor cells, the ability of this compound to also act against endothelial cells contributes to its anti-angiogenic properties. nih.govoup.com

The sensitivity of different cell lines to this compound can vary. For instance, in vitro studies have determined the IC50 values (the concentration required to inhibit the growth of 50% of cells) for several human cancer cell lines. After a 96-hour exposure, the IC50 values for the prostate cancer cell lines PC-3, PC-3M, DU145, and LNCaP were 34.1, 10, 6.5, and 8.9 nM, respectively. medchemexpress.cominvivochem.com For the human colon adenocarcinoma cell line HT-29, the IC50 value was reported as 19 nM. invivochem.com The cytotoxicity against human breast (MCF-7) and bladder (MGH-U1) cancer cell lines has also been demonstrated to increase with higher concentrations and longer exposure times. medchemexpress.cominvivochem.com

Some studies suggest that certain anti-angiogenic agents can selectively inhibit the proliferation of endothelial cells over tumor cells. mdpi.com For example, the compound Lucknolide A was found to selectively inhibit human endothelial cells with minimal effects on various tumor cells. mdpi.com In contrast, the action of this compound appears to be broader, affecting both compartments. nih.gov This suggests that its therapeutic potential may lie in its ability to simultaneously attack the tumor directly and disrupt its blood supply. nih.gov

Table 2: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| PC-3 | Prostate | 34.1 | 96 |

| PC-3M | Prostate | 10 | 96 |

| DU145 | Prostate | 6.5 | 96 |

| LNCaP | Prostate | 8.9 | 96 |

| HT-29 | Colon | 19 | Not Specified |

Data compiled from in vitro studies on the cytotoxicity of this compound. medchemexpress.cominvivochem.com

Molecular and Cellular Mechanisms of Resistance to 9 Amino 20 Camptothecin

DNA Damage Response and Repair Pathway Contributions to Resistance

The cellular response to the DNA damage caused by 9-AC is a critical determinant of cell fate. Robust DNA damage response (DDR) and repair pathways can mitigate the cytotoxic effects of the drug, leading to resistance.

The degradation of Top1 via the ubiquitin-proteasome pathway (UPP) is a key cellular response to camptothecin-induced DNA damage and a major mechanism of resistance. nih.govoncotarget.com The formation of the cleavable complex triggers a cascade of events that leads to the ubiquitination and subsequent degradation of Top1. nih.gov The rate of this degradation is linked to cellular resistance; cells that can rapidly degrade Top1 are often more resistant to camptothecins. nih.govnih.gov

Studies have shown a correlation between the extent of camptothecin-induced Top1 down-regulation and resistance in breast and colorectal cancer cell lines. nih.govcapes.gov.br For example, the more resistant BT474 breast cancer cell line exhibited effective Top1 degradation, while the more sensitive ZR-75-1 cell line was defective in this process. nih.gov Inhibition of the proteasome with agents like MG132 can prevent this degradation and sensitize resistant cells to camptothecins. nih.gov This UPP-mediated degradation was first observed in the peripheral leukocytes of patients receiving 9-AC. oncotarget.com

Several key proteins in the DDR network are involved in the resistance to 9-AC by modulating Top1 stability and DNA repair. The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and Breast Cancer 1 (BRCA1) are two such proteins.

Research has shown that DNA-PKcs can phosphorylate Top1 on serine 10 (topoI-pS10). nih.govnih.gov This phosphorylation event is a critical step that precedes the ubiquitination of Top1 by BRCA1. nih.govnih.gov A higher basal level of topoI-pS10 ensures a more rapid degradation of Top1 upon drug exposure, leading to increased resistance. nih.govnih.gov The kinase activity of DNA-PKcs itself is regulated, in part, by the tumor suppressor PTEN. nih.gov Loss of PTEN can lead to higher DNA-PKcs activity, increased topoI-pS10 levels, and consequently, enhanced resistance to camptothecins. nih.govnih.gov

Furthermore, DNA-PKcs plays a role in stabilizing stressed replication forks through a process called fork reversal, which is independent of its function in non-homologous end joining. nih.gov This fork stabilization can contribute to chemoresistance. nih.gov BRCA1, in addition to its role in ubiquitinating phosphorylated Top1, is a central factor in homologous recombination, a major pathway for repairing double-strand breaks. frontiersin.org The interplay between these DDR proteins highlights the complex and interconnected nature of the cellular response to 9-AC-induced DNA damage and the development of resistance.

Table 2: Key Proteins in DNA Damage Response and Their Role in 9-AC Resistance

| Protein | Function in Resistance | Mechanism | Reference |

|---|---|---|---|

| DNA-PKcs | Promotes resistance | Phosphorylates Top1 at Serine 10, marking it for degradation. Promotes replication fork reversal and stabilization. | nih.govnih.govnih.gov |

| BRCA1 | Promotes resistance | Ubiquitinates phosphorylated Top1, leading to its degradation. Central role in homologous recombination repair of double-strand breaks. | nih.govnih.govfrontiersin.org |

| PTEN | Its loss promotes resistance | Regulates DNA-PKcs kinase activity. Loss of PTEN leads to increased DNA-PKcs activity and subsequent Top1 degradation. | nih.govnih.gov |

Ubiquitin Proteasome Pathway-Mediated Topoisomerase I Degradation

Modulation of Cellular Accumulation and Efflux Mechanisms

A significant mechanism of resistance to 9-Amino-20-camptothecin involves the modulation of its concentration within the cancer cell. The effectiveness of this and other camptothecin (B557342) analogues is contingent on their ability to reach and accumulate at their intracellular target, the topoisomerase I-DNA complex. core.ac.uk Consequently, cancer cells can develop resistance by decreasing the influx of the drug or, more commonly, by increasing its efflux, thereby reducing the net intracellular accumulation. core.ac.uknih.gov This process is primarily mediated by a superfamily of membrane proteins known as ATP-binding cassette (ABC) transporters. core.ac.ukfrontiersin.org These transporters function as energy-dependent efflux pumps, actively removing a wide array of substances, including chemotherapeutic agents, from the cell. frontiersin.orgnih.gov While several ABC transporters have been implicated in multidrug resistance, a key player in resistance to camptothecin derivatives is the breast cancer resistance protein (BCRP), also known as ABCG2. nih.govdovepress.com

Role of Drug Transporters (e.g., ABCG2/BCRP)

The ATP-binding cassette subfamily G member 2 (ABCG2), or breast cancer resistance protein (BCRP), is a half-transporter that plays a crucial role in conferring resistance to a variety of chemotherapeutic drugs, including this compound. nih.govamegroups.org Overexpression of ABCG2 in cancer cells is a well-documented mechanism of acquired resistance. nih.govdovepress.com This protein is expressed in various normal tissues, such as the intestine, liver, and the blood-brain barrier, where it is believed to play a protective role by extruding toxins and xenobiotics. dovepress.comresearchgate.net In cancer cells, its overexpression leads to a significant reduction in the intracellular concentration of its substrate drugs, thereby diminishing their cytotoxic effects. amegroups.orgaacrjournals.org

Research has consistently demonstrated that cancer cell lines selected for resistance to camptothecin analogues, such as topotecan (B1662842) and SN-38 (the active metabolite of irinotecan), exhibit high levels of ABCG2 expression. nih.govaacrjournals.org These ABCG2-overexpressing cells show a high degree of resistance to this compound. researchgate.netaacrjournals.org This resistance is directly linked to reduced intracellular drug accumulation due to the energy-dependent efflux mediated by ABCG2. aacrjournals.org Studies have shown that polar substitutions at the 9 or 10 position of the camptothecin molecule, such as the amino group in this compound, may be important for its interaction with the ABCG2 transporter. nih.gov The overexpression of ABCG2 has been identified as a sufficient condition to confer high levels of resistance to camptothecins in both colon and breast cancer cells. aacrjournals.org

Table 1: ABCG2/BCRP-Mediated Resistance to Camptothecin Analogs

| Cell Line | Parental Cell Line | Method of Resistance Induction | Fold Resistance to this compound | Key Findings | Reference |

|---|---|---|---|---|---|

| S1-M1-80 | S1 (Colon Carcinoma) | Selection with mitoxantrone | 400- to 1000-fold (to topotecan, 9-AC, and SN-38) | High levels of resistance conferred by MXR (ABCG2) expression, associated with reduced drug accumulation. | aacrjournals.org |

| MCF-7 AdVp3000 | MCF-7 (Breast Cancer) | Selection with an anthracycline | 400- to 1000-fold (to topotecan, 9-AC, and SN-38) | Overexpression of MXR (ABCG2) is sufficient to confer high resistance to various camptothecins. | aacrjournals.org |

| IGROV1/T8 | IGROV1 (Ovarian Cancer) | Selection with topotecan | Not specified for 9-AC, but resistance to topotecan and SN-38 observed | Selection with topotecan induced overexpression of BCRP, leading to acquired resistance. | nih.gov |

| MCF-7/TPT3000 | MCF-7 (Breast Cancer) | Selection with topotecan | Not specified for 9-AC, but resistance to topotecan and SN-38 observed | BCRP overexpression was induced by selection with topotecan. | nih.gov |

Co-evolutionary Resistance Mechanisms in Camptothecin-Producing Organisms

Organisms that naturally produce toxic secondary metabolites must evolve mechanisms to avoid self-intoxication. In the case of plants that synthesize camptothecin (CPT), a potent inhibitor of DNA topoisomerase I (Top1), a fascinating co-evolutionary arms race has occurred between the production of the toxin and the modification of its cellular target. nih.govpnas.orgnih.gov This provides a unique natural model for understanding drug resistance.

The primary mechanism of self-resistance in CPT-producing plants is the evolution of a CPT-resistant Top1 enzyme. nih.govpnas.org Camptothecin exerts its toxicity by stabilizing the covalent complex between Top1 and DNA, leading to lethal DNA strand breaks. pnas.orgriken.jp Research has revealed that plants such as Camptotheca acuminata and various Ophiorrhiza species possess Top1 enzymes with specific point mutations in the CPT-binding domain. nih.govpnas.org These mutations reduce the enzyme's affinity for camptothecin, allowing it to function normally even in the presence of the toxin it produces. pnas.org

Three key amino acid substitutions have been identified in the Top1 of CPT-producing plants that contribute to this resistance: Asn421Lys, Leu530Ile, and Asn722Ser (numbering based on human Top1). nih.govpnas.org Remarkably, the substitution at position 722 (Asn722Ser) is identical to a mutation found in CPT-resistant human cancer cells, highlighting a convergent evolutionary path to resistance. nih.govriken.jppharm.or.jp This suggests that the selective pressure exerted by camptothecin, whether endogenous in plants or as a therapeutic agent in humans, results in similar adaptive changes in the target protein. riken.jp Comparative analyses suggest that the Top1 enzymes in these plants may have been partially "primed" for resistance even before the complete CPT biosynthetic pathway evolved, indicating a gradual process of adaptive co-evolution. nih.govpnas.orgpnas.org This natural resistance strategy, developed over evolutionary time, provides valuable insights into the potential mechanisms of clinical drug resistance. riken.jp

Table 2: Co-evolutionary Resistance in Camptothecin-Producing Organisms

| Organism | Resistance Mechanism | Specific Mutations in Topoisomerase I (Compared to Human Top1) | Significance | Reference |

|---|---|---|---|---|

| Camptotheca acuminata | Target modification | Asn421Lys, Leu530Ile, Asn722Ser | Possesses a CPT-resistant Top1 enzyme, preventing self-toxicity. The Asn722Ser mutation is also found in resistant human cancer cells. | nih.govpnas.org |

| Ophiorrhiza pumila | Target modification | Asn421Lys, Leu530Ile, Asn722Ser | Demonstrates a self-resistance mechanism through point mutations in its Top1 enzyme. | nih.govpnas.org |

| Ophiorrhiza liukiuensis | Target modification | Asn421Lys, Leu530Ile, Asn722Ser | Shows adaptive co-evolution of the CPT production system and its target, Top1. | nih.govpnas.org |

| Lymantria sp. (Moth Larva) | Metabolic inactivation | No critical mutations in Top1 | The larva feeds on CPT-producing plants by maintaining a highly alkaline gut (pH 10.0), which converts the active lactone form of CPT to its inactive carboxylate form. | nih.gov |

Preclinical Pharmacokinetics and Drug Disposition of 9 Amino 20 Camptothecin

Absorption and Distribution Profiles in Preclinical Animal Models

The absorption and distribution of 9-AC have been characterized in several preclinical studies. Following intravenous administration in mice, 9-AC exhibits a distinct distribution pattern compared to camptothecin (B557342). The 9-amino substitution significantly reduces the apparent volume of distribution (Vz), indicating a lesser extent of tissue distribution. nih.gov For instance, one study reported a Vz of 7.7 liters/kg for 9-AC in mice, which was profoundly lower than that of camptothecin. nih.gov This suggests that 9-AC may have a lower propensity to accumulate in peripheral tissues, leading to a more rapid elimination from the body. nih.govnih.gov

The compound can also be formed in vivo from its prodrug, 9-nitrocamptothecin (9-NC). capes.gov.brnih.gov Studies in mice have shown that after oral administration of 9-NC, it is converted to 9-AC, with the resulting 9-AC being detectable in plasma. nih.gov This conversion has been observed in various tissues, including the liver, spleen, kidney, brain, and muscle, suggesting a widespread capacity for this metabolic activation. nih.gov

The distribution of camptothecin and its derivatives is a critical factor in their efficacy and toxicity. While specific tissue concentration data for 9-AC is not extensively detailed in the provided search results, the lower volume of distribution of 9-AC compared to CPT suggests that its tissue penetration might be more limited, which could influence its antitumor activity and side-effect profile. nih.gov

Table 1: Pharmacokinetic Parameters of 9-Amino-20-camptothecin in Mice

| Parameter | Value | Reference |

|---|---|---|

| Volume of Distribution (Vz) | 7.7 L/kg | nih.gov |

| Elimination Half-life (t1/2) | 1.4 h | nih.govnih.gov |

| Mean Residence Time (MRT) | 0.55 h | nih.gov |

Biotransformation Pathways and Metabolite Formation (e.g., Lactone-Carboxylate Interconversion)

A critical aspect of the pharmacology of all camptothecins, including 9-AC, is the pH-dependent, reversible hydrolysis of the lactone E-ring to form a water-soluble, but significantly less active, carboxylate species. epo.org This interconversion is a key biotransformation pathway that affects the concentration of the active lactone form of the drug available to interact with its target, topoisomerase I. epo.org In plasma, the equilibrium tends to favor the inactive carboxylate form. nih.gov

The primary described metabolic pathway involving the formation of 9-AC is its generation from the prodrug 9-nitrocamptothecin (9-NC). nih.goviiarjournals.org This conversion from the nitro to the amino form has been demonstrated to occur in vivo in mice, dogs, and humans. nih.gov In mice, incubation of various tissues with 9-NC resulted in the formation of 9-AC, indicating that this metabolic reduction is not confined to a single organ. nih.gov

Beyond the lactone-carboxylate interconversion and its formation from 9-NC, detailed information on other specific metabolites of 9-AC in preclinical models is not extensively covered in the provided search results. The focus of many studies has been on the dynamics of the lactone and carboxylate forms, as the lactone is essential for cytotoxic activity. epo.org

Elimination Kinetics in Preclinical Systems

The elimination of this compound from the body is notably faster than that of its parent compound, camptothecin. nih.gov In mice, 9-AC has a reported elimination half-life of approximately 1.4 hours. nih.govnih.gov This is in stark contrast to the prolonged terminal half-life of camptothecin, which can be around 24.6 hours in the same animal model. nih.govnih.gov

The rapid elimination of 9-AC is also reflected in its mean residence time (MRT), which has been reported to be as low as 0.55 hours in mice. nih.gov This rapid clearance is a direct consequence of its smaller volume of distribution. nih.gov Although the total plasma clearance of 9-AC might appear lower than that of camptothecin in some studies, the relative ease of elimination from the body is better represented by the mean residence time, which is significantly shorter for 9-AC. nih.gov This pharmacokinetic characteristic has led to suggestions that continuous intravenous infusion might be an optimal method of administration to maintain steady-state plasma concentrations and maximize its therapeutic effect. nih.gov

Impact of Structural Modifications on Preclinical Pharmacokinetic Parameters

The introduction of the amino group at the 9-position of the camptothecin molecule has a profound impact on its pharmacokinetic properties. This structural modification is the primary determinant of the distinct pharmacokinetic profile of 9-AC when compared to camptothecin. nih.gov

The most significant effect of the 9-amino substituent is the marked reduction in the apparent volume of distribution. nih.gov This suggests that the 9-amino group decreases the extent of tissue binding or accumulation relative to plasma proteins, leading to a smaller Vz. nih.gov Consequently, the drug is more confined to the central circulation and is eliminated more rapidly, as evidenced by its shorter half-life and mean residence time. nih.govnih.gov

In contrast, other modifications to the camptothecin ring system can have different effects. For example, the 10,11-methylenedioxy derivative of camptothecin exhibits a much larger volume of distribution and a longer half-life than 9-AC, indicating enhanced tissue distribution. nih.gov These comparisons underscore the critical role that specific structural alterations play in modulating the pharmacokinetic behavior of camptothecin analogues. The unique pharmacokinetic profile of 9-AC, characterized by its rapid elimination and lower tissue distribution, is a direct result of the 9-amino substitution. nih.gov

Future Research Directions and Preclinical Therapeutic Strategies

Development of Next-Generation 9-Amino-20-camptothecin Analogs with Enhanced Preclinical Efficacy

The development of camptothecin (B557342) analogs has historically focused on improving the therapeutic index of the parent drug by addressing limitations such as poor water solubility and the instability of the active lactone form. nih.govcancernetwork.com Modifications to the A and B rings of the camptothecin structure have been a primary strategy, leading to the creation of derivatives like 9-AC, topotecan (B1662842), and irinotecan. nih.govnih.gov

Future development of next-generation 9-AC analogs is guided by established structure-activity relationships (SAR). Key SAR findings indicate that the (S)-configuration at position 20 and the integrity of the E-ring lactone are essential for activity. nih.gov Research focuses on creating new derivatives that retain these core features while incorporating modifications to improve efficacy. One approach involves the synthesis of compounds with substitutions at various positions to enhance interactions with the topoisomerase I-DNA complex. nih.gov For instance, the development of 9-formylcamptothecin derivatives has yielded compounds with high cytotoxic activity. nih.gov

Another promising avenue is the creation of prodrugs and advanced drug delivery systems. nih.govresearchgate.net These strategies aim to improve the pharmacokinetic properties of 9-AC analogs, ensuring sustained exposure of tumor cells to the active compound. researchgate.netaacrjournals.org For example, polymer-based prodrugs of optimized camptothecins have been shown to lead to protracted tumor drug exposure in preclinical models. researchgate.net The goal is to design analogs with improved features such as enhanced potency, better solubility, greater lactone stability, and the ability to bypass efflux pumps, which are common mechanisms of drug resistance. nih.govresearchgate.netacs.org

The table below summarizes key camptothecin analogs and the preclinical advantages sought through their development.

Table 1: Preclinical Development Goals of Select Camptothecin Analogs

| Compound Name | Modification Strategy | Preclinical Efficacy Goal | Reference |

|---|---|---|---|

| Topotecan | Addition of a tertiary amine side chain at the 9-position of 10-hydroxycamptothecin. | Improve water solubility without hydrolysis of the lactone E-ring. | cancernetwork.come-century.us |

| Irinotecan (CPT-11) | Addition of solubilizing groups at the 10-hydroxyl moiety. | Function as a prodrug, converted to the more active SN-38, with broad antitumor activity. | nih.govcancernetwork.com |

| 9-Nitrocamptothecin (9-NC) | Substitution on the A-ring; can be converted to 9-AC in vivo. | Achieve higher drug exposure (AUC) compared to 9-AC in some preclinical models. | nih.govnih.gov |

| Exatecan (DX-8951f) | A water-soluble derivative. | Demonstrate potent antitumor activity without the need for metabolic activation. | nih.govaacrjournals.org |

| SN22 | Structural optimization of the camptothecin backbone. | Overcome efflux pump-driven drug resistance. | researchgate.net |

Strategies to Circumvent Drug Resistance in Preclinical Models

Drug resistance is a significant obstacle in cancer therapy, and preclinical research is actively exploring ways to circumvent it for camptothecins like 9-AC. nih.govumsha.ac.ir Resistance mechanisms can be intrinsic or acquired and involve various cellular changes. frontiersin.org

Key mechanisms of resistance to camptothecins include:

Altered Drug Targets: Reduced expression or mutations in the topoisomerase I (Topo I) enzyme can prevent the drug from effectively stabilizing the DNA-cleavage complex. aacrjournals.org

Enhanced DNA Repair: Cancer cells can upregulate DNA repair mechanisms to fix the DNA strand breaks caused by the drug, thereby mitigating its cytotoxic effects. nih.gov

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump camptothecins out of the cell, reducing intracellular drug concentration. nih.govresearchgate.net 9-AC is a known substrate for the ABCG2 transporter. nih.gov

Inhibition of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (like Bcl-2) or through mutations in key apoptosis-regulating genes like p53, which prevents the initiation of programmed cell death following drug-induced DNA damage. nih.govmdpi.com

Preclinical strategies to overcome these resistance mechanisms are a major focus of research. One approach is the development of novel analogs, such as SN22, that are specifically designed to be poor substrates for efflux pumps like ABCG2. researchgate.net Another strategy involves the use of inhibitors against the resistance-conferring proteins themselves, such as combining 9-AC with a BCRP inhibitor to increase intracellular drug accumulation. Furthermore, designing innovative drug delivery systems, like polymer-based prodrugs, can lead to higher and more sustained intratumoral drug concentrations, potentially overwhelming resistance mechanisms. researchgate.net

The following table outlines major resistance mechanisms and corresponding preclinical strategies to bypass them.

Table 2: Preclinical Strategies to Overcome Resistance to this compound

| Mechanism of Resistance | Preclinical Circumvention Strategy | Reference |

|---|---|---|

| Increased drug efflux via ABC transporters (e.g., ABCG2/BCRP) | Development of analogs that are not substrates for efflux pumps (e.g., SN22); co-administration with an efflux pump inhibitor (e.g., CI1033). | researchgate.net |

| Reduced Topoisomerase I (Topo I) levels or mutations | Development of novel analogs with higher affinity for the Topo I-DNA complex; combination therapies that do not rely solely on Topo I inhibition. | aacrjournals.org |

| Enhanced DNA repair | Combination with inhibitors of DNA repair pathways, such as PARP inhibitors. | nih.govfrontiersin.org |

| Inhibition of apoptosis | Combination therapies targeting alternative cell death pathways or inhibiting anti-apoptotic proteins. | nih.govmdpi.com |

Rational Design of Preclinical Combination Therapies Involving this compound

The rational design of combination therapies aims to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual agents. plos.orgnih.gov This approach for 9-AC involves pairing it with agents that have complementary mechanisms of action, with the goal of enhancing antitumor activity. aacrjournals.orgresearchgate.net

A prominent strategy in preclinical studies is the combination of Topo I inhibitors with inhibitors of the DNA damage response (DDR). snmjournals.org The combination of 9-AC with poly(ADP-ribose) polymerase (PARP) inhibitors is particularly noteworthy. frontiersin.orgnih.gov Topo I inhibitors like 9-AC induce single-strand DNA breaks; inhibiting PARP, a key enzyme in the repair of these breaks, leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. frontiersin.orgnih.gov

Another area of investigation is the combination of 9-AC with radiation therapy. Preclinical studies have shown that 9-AC can act as a potent radiation sensitizer, enhancing the cell-killing effects of radiation. snmjournals.orgcancernetwork.com The effectiveness of this combination is dependent on the dose and schedule of both the drug and the radiation. cancernetwork.com

Combining 9-AC with other traditional chemotherapeutic agents is also being explored. nih.gov Additionally, there is growing interest in combining camptothecins with immunotherapy. frontiersin.orgbmj.com The rationale is that chemotherapy-induced cell death can release tumor antigens, promoting an anti-tumor immune response that can be further amplified by immune checkpoint inhibitors. frontiersin.org Designing these combinations requires a deep understanding of network topology and molecular pathways to predict and validate synergistic interactions. plos.orgnih.gov

The table below details rational preclinical combination strategies involving camptothecin analogs.

Table 3: Rationales for Preclinical Combination Therapies with Camptothecins

| Combination Partner | Rationale for Combination | Preclinical Finding/Model | Reference |

|---|---|---|---|

| PARP Inhibitors (e.g., Olaparib, Veliparib) | Inhibit the repair of single-strand DNA breaks induced by Topo I inhibitors, leading to synthetic lethality. | PARP inhibitors enhance the efficacy of Topo I inhibitors in preclinical models. | frontiersin.orgnih.gov |

| Radiation Therapy | Camptothecins can act as radiosensitizers, increasing the efficacy of radiation-induced DNA damage. | 9-AC potentiated the radioresponse of murine MCa-4 carcinoma. | nih.govsnmjournals.orgcancernetwork.com |

| Other Chemotherapies (e.g., Cisplatin (B142131), 5-Fluorouracil) | Target different cellular pathways to achieve a broader and more potent antitumor effect. | Combination of camptothecin analogs with cisplatin has shown success in preclinical models. | nih.govcancernetwork.com |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Chemotherapy-induced immunogenic cell death may enhance the anti-tumor effects of immunotherapy. | This is an emerging area with a strong rationale for enhancing immune responses. | frontiersin.orgbmj.com |

| CDK Inhibitors (e.g., Dinaciclib) | Combining inhibitors of the proteasome and cell cycle division (CDK) can induce synergistic anti-proliferative and pro-apoptotic activity. | Combination of a proteasome inhibitor and a CDK inhibitor was effective against HCC models. | nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.